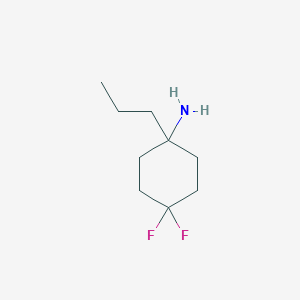

4,4-Difluoro-1-propylcyclohexan-1-amine

Description

Contextualization of Fluorine in Contemporary Organic Synthesis

Fluorine's distinctive properties have cemented its role as a "special element" in organic synthesis. chemicalbook.com Its high electronegativity, small atomic size, and the strength of the carbon-fluorine bond can dramatically alter the characteristics of a molecule. cdnsciencepub.comrsc.org The introduction of fluorine can enhance metabolic stability, increase lipophilicity, and modify the acidity or basicity of nearby functional groups. researchgate.netsci-hub.boxnih.gov These effects are highly sought after in the development of pharmaceuticals, agrochemicals, and advanced materials. chemicalbook.comnih.gov The judicious placement of fluorine atoms can lead to improved efficacy and pharmacokinetic profiles of drug candidates. researchgate.netnih.gov

The difluoromethylene (CF2) group, as present in 4,4-Difluoro-1-propylcyclohexan-1-amine, can act as a bioisostere for other functional groups like ethers or carbonyls, offering a way to fine-tune molecular interactions and stability. researchgate.net This strategic substitution is a key driver for the exploration of novel fluorinated compounds.

Significance of Substituted Cyclohexane (B81311) Scaffolds as Chiral Building Blocks

The cyclohexane ring is a ubiquitous motif in natural products and synthetic compounds. Its chair-like conformation provides a three-dimensional scaffold that can be precisely functionalized. Substituted cyclohexanes often exist as a mixture of rapidly interconverting chair conformers, with substituents occupying either axial or equatorial positions. libretexts.org The energetic preference for substituents to be in the more stable equatorial position is a key principle in conformational analysis. nih.gov

In disubstituted cyclohexanes, the relative orientation of the substituents (cis or trans) is fixed, leading to the existence of stereoisomers. libretexts.org The conformational preferences of these isomers can significantly impact their reactivity and biological activity. The synthesis of enantiomerically pure cyclohexane derivatives is a major focus in asymmetric synthesis, as the chirality of these building blocks is often crucial for their application in areas like drug discovery. whiterose.ac.uk The conformational behavior of difluorocyclohexanes has been a subject of both experimental and computational studies, revealing the subtle interplay of steric and electronic effects that govern their structure. researchgate.netacs.org

Overview of Amine Functionality in Complex Molecule Construction

The amine functional group is one of the most fundamental and versatile in organic chemistry. acs.org Amines are key building blocks in the synthesis of a vast array of molecules, including a significant portion of pharmaceuticals. whiterose.ac.uk Their basicity, stemming from the lone pair of electrons on the nitrogen atom, allows them to participate in a wide range of acid-base reactions and to act as nucleophiles. chemicalbook.com

The ability of amines to form amides, participate in nucleophilic substitution and addition reactions, and be key components in the construction of heterocyclic rings makes them indispensable in the synthesis of complex molecular targets. acs.org The synthesis of chiral amines is of particular importance, with various methods developed for their resolution and asymmetric synthesis. cdnsciencepub.comgoogle.com

Research Landscape of this compound and Related Fluorinated Cyclohexylamines

Direct research specifically focused on this compound is limited in publicly available literature. However, the research landscape can be inferred from studies on closely related analogues. The synthesis of the parent compound, 4,4-difluorocyclohexylamine, often in its hydrochloride salt form, has been reported, indicating its availability as a chemical intermediate. chemicalbook.comchemicalbook.com The general synthetic route to such compounds likely involves the fluorination of a cyclohexanone (B45756) precursor to give 4,4-difluorocyclohexanone (B151909), followed by a reductive amination or other amine-forming reaction. chemicalbook.com

The interest in such compounds is driven by their potential applications in medicinal chemistry. The 4,4-difluoro-cyclohexyl motif is a conformationally restricted isostere of the cyclohexane framework, and its incorporation into bioactive molecules can lead to improved properties. researchgate.net The propyl group at the 1-position introduces additional lipophilicity and steric bulk, which can be used to probe binding pockets of biological targets.

The table below summarizes some key physicochemical properties of the closely related 4,4-difluorocyclohexylamine hydrochloride, which can provide an indication of the expected properties of the title compound.

| Property | Value |

| Appearance | White or almost white crystal or crystalline powder |

| Solubility | Soluble in water, alcohol and other polar solvents |

| Melting Point | Approximately 120-125 °C |

Data for 4,4-Difluorocyclohexylamine hydrochloride.

The research on related fluorinated cyclohexylamines suggests a focus on their use as building blocks in the synthesis of more complex molecules for biological evaluation. The unique combination of the difluorinated cyclohexane scaffold and the primary amine functionality makes this compound a promising candidate for further investigation in the field of medicinal chemistry and materials science.

Structure

3D Structure

Properties

Molecular Formula |

C9H17F2N |

|---|---|

Molecular Weight |

177.23 g/mol |

IUPAC Name |

4,4-difluoro-1-propylcyclohexan-1-amine |

InChI |

InChI=1S/C9H17F2N/c1-2-3-8(12)4-6-9(10,11)7-5-8/h2-7,12H2,1H3 |

InChI Key |

VVWWRDKXDLRMEA-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1(CCC(CC1)(F)F)N |

Origin of Product |

United States |

Synthetic Methodologies for 4,4 Difluoro 1 Propylcyclohexan 1 Amine and Analogous Fluorinated Cyclohexanamines

Strategic Approaches to Geminal Difluorination of Cyclohexane (B81311) Rings

The introduction of a geminal difluoro group (CF₂) into a cyclohexane ring is a key transformation in the synthesis of the target compound and its analogs. This functional group can significantly alter the physicochemical properties of a molecule, including its lipophilicity and metabolic stability. thieme-connect.com Several strategies have been developed to achieve this, primarily involving the conversion of a carbonyl group or the manipulation of other functional groups.

Deoxyfluorination Reactions and Reagent Development

Deoxyfluorination is a powerful method for converting a carbonyl group (ketone) directly into a geminal difluoride. This transformation is typically achieved using specialized fluorinating agents.

The most prominent and historically significant reagent for this purpose is Diethylaminosulfur trifluoride (DAST). wikipedia.orgucla.edu DAST is effective in converting unhindered ketones, such as a cyclohexanone (B45756) precursor, into the corresponding geminal difluorides. wikipedia.orgenamine.net The reaction involves the displacement of the carbon-oxygen double bond with two fluorine atoms. thieme-connect.com While widely used, DAST is known for its thermal instability and potential for explosive decomposition at elevated temperatures (above 50 °C), necessitating careful handling. wikipedia.orgucla.edu

To address the safety concerns associated with DAST, more stable and safer alternatives have been developed. These include:

Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride): This reagent is thermally more stable than DAST and is also effective for converting ketones to gem-difluorides, sometimes with better performance. organic-chemistry.org

PyFluor® (2-Pyridinesulfonyl fluoride): Developed as a low-cost, stable, and selective deoxyfluorination reagent, PyFluor offers an alternative with a better safety profile. It often shows high selectivity for fluorination over competing elimination reactions, which can be a problem with other reagents. ucla.educhemrxiv.org

XtalFluor® and Fluolead™ : These are other commercially available reagents developed to provide safer handling and improved chemoselectivity compared to DAST. ucla.edu

The general mechanism for these reagents involves the activation of the carbonyl oxygen, followed by nucleophilic delivery of fluoride (B91410) ions to the carbonyl carbon.

Table 1: Comparison of Common Deoxyfluorination Reagents

| Reagent Name | Chemical Name | Key Advantages | Key Disadvantages |

|---|---|---|---|

| DAST | Diethylaminosulfur trifluoride | Widely available, general scope wikipedia.orgucla.edu | Thermally unstable, potential for violent decomposition wikipedia.org |

| Deoxo-Fluor® | Bis(2-methoxyethyl)aminosulfur trifluoride | More thermally stable than DAST organic-chemistry.org | More expensive than DAST |

| PyFluor® | 2-Pyridinesulfonyl fluoride | Low cost, high stability, selective against elimination ucla.educhemrxiv.org | May have lower reactivity compared to DAST in some cases chemrxiv.org |

Hydrofluorination Strategies for Cyclohexene Derivatives

Hydrofluorination involves the addition of hydrogen fluoride (HF) across a double bond or to an epoxide. While direct hydrofluorination of an alkene typically yields a monofluorinated product, specific strategies can be employed to access geminal difluorides. One such approach involves the ring-opening of epoxides derived from cyclohexadienes. For instance, a 2,5-cyclohexadiene can be subjected to double epoxidation. beilstein-journals.orgbeilstein-journals.org The resulting diepoxide can then undergo ring-opening reactions with an HF source, such as triethylamine (B128534) trihydrofluoride (Et₃N·3HF) or Olah's reagent (HF-pyridine). beilstein-journals.orgcore.ac.uk Subsequent chemical steps are then required to convert the resulting fluorohydrin intermediates into the desired geminal difluoro structure. beilstein-journals.org The choice of fluorinating agent is crucial; for example, Et₃N·3HF has been found to be more satisfactory than the more acidic Olah's reagent in certain systems, leading to fewer product mixtures. beilstein-journals.org

Another method involves treating a ketone with trifluoroacetic anhydride (B1165640) to form a gem-bistrifluoroacetate, which can then be treated with hydrogen fluoride under mild conditions to yield the corresponding gem-difluoride. researchgate.net

Halogen Exchange Methodologies in Fluorinated Cyclohexanes

Halogen exchange (Halex) reactions are a fundamental method for introducing fluorine into organic molecules. cas.cn This approach typically involves the replacement of chlorine or bromine atoms with fluorine using a fluoride salt. The Swarts reaction, which uses antimony fluorides, is a classic example of this type of transformation. cas.cn

For the synthesis of geminal difluorides, a precursor with two halogen atoms on the same carbon (a geminal dihalide) is required. These precursors can then be treated with a fluorinating agent, such as potassium fluoride (KF), to exchange the halogens for fluorine. researchgate.net The efficiency of the KF-mediated exchange can be significantly enhanced by using phase-transfer catalysts or by conducting the reaction in high-boiling polar aprotic solvents like N-methyl-2-pyrrolidone, where the solubility and reactivity of KF are increased. researchgate.net This method is particularly effective when the vinylic or geminal halogens are activated by adjacent electron-withdrawing groups. researchgate.net

Synthesis of the Cyclohexane Ring System with Propyl Substitution

The construction of the 4-propylcyclohexane skeleton is a prerequisite for the synthesis of the target molecule. This can be achieved either by starting with a propyl-substituted precursor and forming the ring or by adding the propyl group to a pre-formed cyclohexane ring.

Ring Formation and Functionalization Precursors (e.g., cyclohexanones, cyclohexadienes)

A common and efficient precursor for the target molecule's skeleton is 4-propylcyclohexanone. chemicalbook.comsigmaaldrich.com This intermediate can be synthesized through several routes. One industrially viable method is the catalytic hydrogenation of 4-propylphenol. chemicalbook.com This process typically uses a catalyst such as platinum on carbon (Pt/C) under a hydrogen atmosphere to reduce the aromatic ring to a cyclohexane ring, yielding a mixture of cis- and trans-4-propylcyclohexanol. mdpi.com The resulting alcohol is then oxidized to 4-propylcyclohexanone. mdpi.comgoogle.com

Alternatively, complex fluorinated cyclohexylamine (B46788) structures can be accessed starting from a Birch reduction of benzonitrile, which produces a cyclohexadiene intermediate that can be further functionalized. beilstein-journals.orgbeilstein-journals.org Another pathway involves the synthesis of 1,3-cyclohexanedione (B196179) from resorcinol, which can then be used as a starting material for further elaboration. mdpi.com

Table 2: Precursors for 4-Propylcyclohexanone Synthesis

| Starting Material | Key Transformation(s) | Resulting Precursor |

|---|---|---|

| 4-Propylphenol | Catalytic Hydrogenation | 4-Propylcyclohexanol mdpi.com |

| 4-Propylcyclohexanol | Oxidation | 4-Propylcyclohexanone google.com |

Introduction of the Propyl Moiety via Alkylation or Coupling Reactions

The propyl group can be introduced onto a pre-existing cyclohexane ring using standard organometallic reactions. A primary method is the addition of a Grignard reagent to a cyclohexanone. Specifically, propylmagnesium bromide (CH₃CH₂CH₂MgBr) can be reacted with cyclohexanone in a nucleophilic addition reaction. pearson.comresearchgate.net

Formation of the Cyclohexanamine Moiety

The construction of the amine-bearing cyclohexane ring is a critical phase in the synthesis of the target compound and its analogs. Several classical organic reactions can be employed to introduce the amine functionality onto the pre-formed difluorinated cyclohexane scaffold.

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds. This reaction typically proceeds in one or two steps, involving the condensation of a ketone with an amine to form an imine or iminium ion intermediate, which is then reduced to the final amine.

For the synthesis of 4,4-difluoro-1-propylcyclohexan-1-amine, the precursor would be 4,4-difluorocyclohexanone (B151909), which reacts with propylamine (B44156). The intermediate imine is subsequently reduced in situ or in a separate step.

Key Reagents and Conditions:

A variety of reducing agents can be employed for this transformation, each with specific advantages regarding reactivity, selectivity, and mildness of conditions.

| Reducing Agent | Typical Conditions | Notes |

| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Acetic acid, Dichloroethane (DCE) or Tetrahydrofuran (THF) | Mild and selective reagent, tolerates a wide range of functional groups. Often the reagent of choice. |

| Sodium cyanoborohydride (NaBH₃CN) | Methanol (B129727) (MeOH), pH control (pH 6-7) | Effective but toxic due to the potential release of hydrogen cyanide. |

| Catalytic Hydrogenation | H₂, Metal Catalyst (e.g., Pd/C, PtO₂, Raney Ni) | "Green" method, but may require higher pressures and temperatures and can be less chemoselective. |

| Borane-Pyridine Complex (BH₃·py) | Ethanol (B145695) (EtOH) or THF | Useful for acid-sensitive substrates. |

The general reaction scheme is as follows: Step 1: Imine Formation 4,4-Difluorocyclohexanone reacts with propylamine in an equilibrium reaction to form the corresponding N-propyl-4,4-difluorocyclohexan-1-imine. This step is often catalyzed by a weak acid.

Step 2: Reduction A hydride reagent, such as sodium triacetoxyborohydride, attacks the electrophilic carbon of the imine intermediate, reducing the C=N double bond to a C-N single bond, yielding the target this compound.

An alternative strategy involves the reduction of a nitrile group at the C1 position of the difluorocyclohexane ring. This approach is particularly useful when the corresponding cyanohydrin or cyano-substituted precursor is readily accessible. The reduction of a nitrile provides a direct route to the primary amine, which can then be further alkylated if necessary.

A notable example is the synthesis of stereoisomers of tetrafluorocyclohexyl methylamine, which demonstrates the utility of nitrile reduction in creating complex fluorinated cyclohexanamines. beilstein-journals.org In this multi-step synthesis, a nitrile intermediate (e.g., 2,3,5,6-tetrafluoro-1-methylcyclohexane-1-carbonitrile) is reduced to the corresponding aminomethyl group. beilstein-journals.org

Common Reducing Agents for Nitriles:

| Reagent | Typical Solvents | Key Features |

| Lithium aluminum hydride (LiAlH₄) | Diethyl ether, THF | Powerful, non-selective reducing agent. Requires anhydrous conditions. researchgate.net |

| Catalytic Hydrogenation | Alcohols (e.g., EtOH) | Uses catalysts like Raney Nickel or Palladium on Carbon (Pd/C). nih.gov |

| Nickel Boride (in situ) | Methanol (MeOH) | Generated from NiCl₂ and NaBH₄; offers a milder alternative to LiAlH₄. beilstein-journals.org |

| Borane (BH₃-THF or BH₃-SMe₂) | THF | Reduces nitriles to primary amines. nih.gov |

In the synthesis of the tetrafluorocyclohexylamine analogs, nickel boride, generated in situ from nickel chloride and sodium borohydride (B1222165), was successfully used to reduce the nitrile intermediate to the final amine in good yield. beilstein-journals.org This method avoids the highly reactive nature of LiAlH₄ and is often more compatible with other functional groups.

Introducing the amine group via nucleophilic substitution is another fundamental approach. This method typically involves the displacement of a leaving group (e.g., a halide or a sulfonate ester) on the cyclohexane ring by an amine nucleophile. For the synthesis of a primary amine like 4,4-difluorocyclohexan-1-amine, ammonia (B1221849) or an ammonia equivalent would be used as the nucleophile.

However, this strategy faces significant challenges. The direct reaction of an alkyl halide with ammonia often leads to a mixture of primary, secondary, and tertiary amines, as the newly formed primary amine can act as a nucleophile itself and react with another molecule of the alkyl halide. nih.gov

To circumvent the issue of overalkylation, alternative nitrogen nucleophiles are often employed in what are known as Gabriel or Azide (B81097) synthesis methods.

Gabriel Synthesis: This method uses the phthalimide (B116566) anion as an ammonia surrogate. The phthalimide anion displaces a leaving group on the 4,4-difluorocyclohexyl precursor. The resulting N-alkylphthalimide is then cleaved, typically by treatment with hydrazine, to release the desired primary amine.

Azide Synthesis: An alternative is the reaction with sodium azide (NaN₃) to form an alkyl azide. The azide is then reduced to the primary amine using reagents such as LiAlH₄ or through catalytic hydrogenation (e.g., H₂/Pd-C), a process known as the Staudinger reaction if triphenylphosphine (B44618) is used.

These indirect methods provide a much cleaner route to primary amines compared to direct amination with ammonia.

Advanced Stereoselective Synthesis of Substituted Cyclohexanamines

When the cyclohexanamine contains multiple stereocenters, controlling the stereochemical outcome of the reaction is crucial. Advanced synthetic methods employ chiral catalysts, auxiliaries, or diastereoselective reactions to produce a single desired stereoisomer.

Achieving enantioselectivity in the synthesis of chiral amines is a major focus of modern organic synthesis. For cyclohexanamines, this often involves the asymmetric reduction of an imine intermediate or the stereoselective addition to a chiral precursor.

Asymmetric Reductive Amination (ARA): This is a powerful one-pot method that combines the formation of an imine with a subsequent enantioselective reduction using a chiral catalyst. rsc.org Transition metal catalysts, particularly those based on Iridium, Rhodium, and Ruthenium, complexed with chiral ligands, have proven highly effective. nih.govresearchgate.net These catalysts create a chiral environment around the imine, directing the hydride attack to one face of the C=N double bond, thus producing one enantiomer in excess.

Enzymes, such as engineered amine dehydrogenases (AmDHs) or imine reductases (IREDs), are also used for asymmetric reductive amination, offering extremely high enantioselectivity (often >99% ee) under mild, aqueous conditions. researchgate.netnih.gov

Chiral Auxiliaries: Another well-established strategy involves the use of a chiral auxiliary. For amine synthesis, N-tert-butanesulfinyl imines are particularly valuable. nih.gov A ketone like 4,4-difluorocyclohexanone can be condensed with a chiral sulfinamide (e.g., (R)- or (S)-tert-butanesulfinamide) to form a chiral N-sulfinyl imine. The sulfinyl group then directs the diastereoselective addition of a nucleophile (like a propyl Grignard or organolithium reagent) to the imine carbon. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched amine.

| Approach | Description | Example Catalyst/Auxiliary |

| Chiral Catalysis (ARA) | A chiral transition metal catalyst or an enzyme is used to reduce the imine intermediate enantioselectively. | Ru(OAc)₂((R)-dm-segphos) rsc.org, Iridium-phosphoramidite complexes nih.gov |

| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. | (R)- or (S)-tert-butanesulfinamide nih.gov |

| Chiral Enamine Catalysis | An α-substituted ketone reacts with a chiral amine catalyst (e.g., a protected amino acid) to form a chiral enamine intermediate. | Protected amino acids (e.g., phenylalanine derivatives) |

When synthesizing highly substituted or conformationally rigid cyclohexanamines, controlling the relative stereochemistry of multiple substituents (diastereoselectivity) is paramount. This is often achieved by leveraging the inherent stereoelectronic properties of the cyclohexane ring or by using stereodirecting reactions during the synthesis.

A compelling example is the synthesis of different stereoisomers of all-cis-2,3,5,6-tetrafluorocyclohexylamines. beilstein-journals.org The synthesis begins with a Birch reduction of benzonitrile, followed by a sequence of reactions designed to install the fluorine atoms and the amine precursor with specific stereochemistry.

Key Diastereoselective Steps:

Double Epoxidation: The cyclohexadiene intermediate is subjected to double epoxidation, which can lead to different diastereomeric bis-epoxides depending on the reagents used.

Hydrofluorination Ring Opening: The epoxides are opened with a fluoride source. The stereochemistry of this ring-opening reaction is crucial and follows anti-periplanar attack, allowing for precise control over the placement of the fluorine and hydroxyl groups.

Iterative Deoxyfluorination: The resulting fluorohydrin moieties are converted to tetrafluorinated structures using deoxofluorinating agents. The stereochemical integrity is maintained throughout this process.

Final Reduction: The nitrile group, carried through the synthetic sequence, is finally reduced to the amine, yielding a single diastereomer of the highly substituted fluorinated cyclohexanamine. beilstein-journals.org

This strategy highlights how a carefully planned sequence of stereocontrolled reactions can be used to construct complex, poly-functionalized cyclic molecules with a high degree of diastereomeric purity.

Biocatalytic Strategies for Asymmetric Synthesis of Cyclohexylamine Derivatives

The demand for enantiomerically pure chiral amines has driven the development of biocatalytic methods, which offer high selectivity under mild reaction conditions. rsc.orgmdpi.com Enzymes, particularly transaminases and imine reductases, have emerged as powerful tools for the asymmetric synthesis of complex amine structures, including substituted cyclohexylamines. mdpi.comresearchgate.net

Transaminases (TAs) , also known as aminotransferases (ATAs), catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde substrate. rsc.org This method is highly effective for the asymmetric synthesis of chiral amines from prochiral ketones. For the synthesis of a 4,4-difluorocyclohexylamine derivative, a corresponding 4,4-difluorocyclohexanone would serve as the substrate. The stereochemical outcome of the reaction is dictated by the specific enzyme used, with different transaminases capable of producing either the (R)- or (S)-enantiomer of the amine product with high enantiomeric excess. researchgate.net The broad substrate scope of some transaminases allows for the amination of various cyclic ketones. researchgate.net

Imine Reductases (IREDs) represent another class of enzymes crucial for chiral amine synthesis. mdpi.com They catalyze the asymmetric reduction of a pre-formed or in situ-generated imine to the corresponding amine. researchgate.net This process, known as reductive amination, is a direct and green methodology for producing chiral amines. researchgate.net By engineering the enzyme's active site, researchers have successfully synthesized a wide array of cis and trans 4-substituted cyclohexylamines in a stereo-complementary fashion. researchgate.net This high degree of control is achieved by optimizing the enzyme pocket to selectively bind specific imine configurations, thereby guiding the stereochemical outcome of the reduction. researchgate.net The industrial application of IREDs has been demonstrated in the kilogram-scale synthesis of key pharmaceutical intermediates with excellent purity and enantiomeric excess. researchgate.net

The enzymatic synthesis of fluorinated compounds is a growing field, and biocatalysts like transaminases, reductases, and lipases have been successfully employed. nih.gov The ability of these enzymes to function with fluorinated substrates makes them highly suitable for producing complex molecules like this compound. the-innovation.orgnih.gov

| Biocatalyst Class | Catalyzed Reaction | Substrate Example | Product Example |

| Transaminase (TA) | Asymmetric Amination | Prochiral Ketone (e.g., 4,4-Difluorocyclohexanone) | Chiral Primary Amine (e.g., (R)- or (S)-4,4-Difluorocyclohexan-1-amine) |

| Imine Reductase (IRED) | Asymmetric Reductive Amination | Ketone + Amine (forming an imine intermediate) | Chiral Secondary/Tertiary Amine (e.g., specific stereoisomers of substituted cyclohexylamines) |

| ω-Transaminase | Asymmetric Amination | Bicyclic Diketones (after initial hydrolysis) | Chiral 3-Substituted Cyclohexylamines |

| Lipase | Kinetic Resolution / Esterification | Racemic fluorinated alcohol/ester | Enantiopure fluorinated alcohol/ester |

| Aldolase | Aldol Reaction | Fluorinated ketoacids + Aldehydes | Fragments with secondary or tertiary fluoride stereocenters |

Multi-component and Cascade Reactions for Efficient Synthesis

To streamline the synthesis of complex molecules, modern organic chemistry emphasizes efficiency, atom economy, and reduced environmental impact. 20.210.105 Multi-component reactions (MCRs) and cascade reactions are exemplary strategies that achieve these goals by minimizing the number of separate synthetic operations, purifications, and solvent usage. 20.210.105eurekalert.org

Multi-component reactions (MCRs) are one-pot processes where three or more starting materials react to form a single product that incorporates structural features from each reactant. nih.govnih.gov This approach allows for the rapid generation of molecular complexity from simple building blocks. Several classic MCRs are suitable for the synthesis of amine-containing structures. For instance, an isocyanide-based MCR like the Ugi four-component reaction (U-4CR) could theoretically be adapted to produce derivatives of this compound. nih.govnih.gov This reaction combines a ketone, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide, providing a versatile scaffold for further modification. nih.gov Similarly, the Strecker reaction , which combines a ketone, an amine, and a cyanide source, is a powerful method for synthesizing α-amino nitriles, which can be subsequently hydrolyzed to α-amino acids or reduced to vicinal diamines.

Cascade reactions , also referred to as domino or tandem reactions, involve a sequence of two or more bond-forming transformations that occur under the same reaction conditions without the isolation of intermediates. 20.210.105 This strategy can be likened to "molecular origami," where a simple starting material is sequentially "folded" into a complex, high-value product in a single operation. eurekalert.orgsciencedaily.com A team at the University of Münster developed a cascade reaction that enables multiple fluorination reactions through the sequential generation of reactive intermediates from simple starting materials using inexpensive organic catalysts. eurekalert.orgsciencedaily.com While their work produced fluorinated tetralins, the underlying principle of using fine-tuned reaction conditions to trigger a sequence of transformations is broadly applicable. eurekalert.org

A hypothetical cascade for the synthesis of this compound could involve a ring-forming reaction followed by a one-pot fluorination and reductive amination sequence, thereby constructing the core structure and introducing the key functional groups with high efficiency.

| Reaction Type | Description | Reactant Components (Example) | Potential Product Scaffold |

| Ugi Reaction (MCR) | A four-component reaction forming an α-acylamino amide. nih.gov | Ketone, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide |

| Strecker Reaction (MCR) | A three-component reaction forming an α-amino nitrile. | Ketone, Amine, Cyanide Source | α-Amino Nitrile |

| Doebner Reaction (MCR) | A three-component reaction for synthesizing quinoline-4-carboxylic acids. nih.gov | Aromatic Amine, Aldehyde, Pyruvic Acid | Quinolines |

| Organocatalytic Cascade | A sequence of reactions initiated by an organic catalyst to build complexity. eurekalert.orgsciencedaily.com | Cyclobutanol derivatives, Fluorinating agent | Poly-fluorinated cyclic systems |

Reaction Mechanisms and Chemical Transformations of 4,4 Difluoro 1 Propylcyclohexan 1 Amine

Mechanistic Investigations of Fluorination Pathways

The introduction of the gem-difluoro group at the C4 position is a key synthetic step, typically achieved by fluorinating a ketone precursor, 4-propylcyclohexan-1-one. The mechanisms for this transformation can be broadly categorized as electrophilic or nucleophilic.

Electrophilic Fluorination involves the reaction of an enol or enolate form of the ketone with a source of "electrophilic" fluorine. alfa-chemistry.comsigmaaldrich.com Reagents with a polarized N-F bond, such as Selectfluor®, are commonly employed. sigmaaldrich.comsapub.org The mechanism typically begins with the formation of an enol or enolate intermediate from the precursor ketone. sapub.org This electron-rich intermediate then acts as a nucleophile, attacking the electrophilic fluorine atom of the N-F reagent. alfa-chemistry.comnih.gov This process can be catalyzed by acids or bases to promote enol or enolate formation, respectively. For a substrate like 4-propylcyclohexan-1-one, monofluorination would be followed by a second fluorination event at the same carbon to yield the 4,4-difluoro product. The reaction is often governed by a combination of steric and electronic effects. sapub.org

Nucleophilic Fluorination utilizes a nucleophilic fluoride (B91410) source (F⁻) to replace leaving groups or open strained rings. alfa-chemistry.comalfa-chemistry.com For converting a ketone to a gem-difluoro group, this is typically a multi-step process. The ketone could first be converted to a more suitable intermediate, such as a dithiolane, which can then undergo fluorinative desulfurization. A more direct approach involves reagents like diethylaminosulfur trifluoride (DAST), which react with the ketone to form a difluorinated product via an intermediate thio-oxazolidine. The primary mechanism for nucleophilic fluorination is often an Sₙ2-type displacement, involving a backside attack by the fluoride ion. alfa-chemistry.com

Table 1: Comparison of Fluorination Mechanisms for Ketone Precursors

| Feature | Electrophilic Fluorination | Nucleophilic Fluorination |

|---|---|---|

| Fluorine Source | N-F reagents (e.g., Selectfluor®, NFSI) alfa-chemistry.comsigmaaldrich.com | Inorganic fluorides (KF, CsF), DAST, Deoxo-Fluor alfa-chemistry.com |

| Key Intermediate | Enol or enolate sapub.org | Varies (e.g., activated hydroxyl, thioketal) |

| Typical Mechanism | Nucleophilic attack of enol/enolate on electrophilic fluorine alfa-chemistry.comresearchgate.net | Sₙ2 displacement of a leaving group by F⁻ alfa-chemistry.com |

| Common Substrates | Ketones, aldehydes, active methylene (B1212753) compounds nih.gov | Alcohols, alkyl halides, ketones (via intermediates) alfa-chemistry.com |

| Advantages | High selectivity, stability of reagents, applicable to late-stage functionalization alfa-chemistry.com | Cost-effective, suitable for large-scale production alfa-chemistry.com |

During fluorination reactions, skeletal rearrangements can occur, particularly when carbocationic intermediates are formed. A classic example is the phenonium ion rearrangement, which involves the participation of a neighboring phenyl group to stabilize a carbocation, leading to a migrated product. researchgate.net Such rearrangements are well-documented in deoxofluorination reactions of substrates containing a vicinal phenyl substituent on a cyclohexane (B81311) ring. researchgate.net

However, for the synthesis of 4,4-Difluoro-1-propylcyclohexan-1-amine from 4-propylcyclohexan-1-one, phenonium-type rearrangements are not anticipated. The substrate lacks the necessary vicinal aromatic ring to facilitate such a mechanism. While other fluorine-related rearrangements, such as 1,2-fluorine atom migrations in radical species, have been studied computationally, they typically require high activation energies and are more relevant in perfluorinated systems under specific conditions. nih.gov In the context of standard electrophilic or nucleophilic fluorination of an aliphatic ketone, such skeletal rearrangements are generally not a major competing pathway.

Mechanisms of Amine Formation and Functionalization

The primary amine group is typically introduced after the gem-difluoro moiety is in place, using the corresponding ketone, 4,4-difluoro-1-propylcyclohexan-1-one, as the starting material.

Reductive amination is a highly efficient method for converting ketones into amines. wikipedia.org The process involves the reaction of the ketone with an amine source, typically ammonia (B1221849) for primary amine synthesis, in the presence of a reducing agent. orgoreview.comchemistrysteps.com

The mechanism proceeds in two main stages:

Imine Formation : The nitrogen of ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4,4-difluoro-1-propylcyclohexan-1-one. This forms a hemiaminal (or carbinolamine) intermediate. youtube.com Under mildly acidic conditions, the hydroxyl group of the hemiaminal is protonated, turning it into a good leaving group (water). Subsequent elimination of water leads to the formation of an imine, or for a primary amine, a protonated iminium ion. youtube.comchemistrysteps.com

Reduction : The C=N double bond of the imine or iminium ion is then reduced to a C-N single bond. orgoreview.com This reduction is performed by a hydride-based reducing agent present in the reaction mixture. chemistrysteps.com A key feature of successful one-pot reductive aminations is the use of a reducing agent that is selective for the iminium ion over the starting ketone. chemistrysteps.com Sodium cyanoborohydride (NaBH₃CN) is a classic reagent for this purpose due to its stability in weakly acidic conditions and its greater reactivity toward the protonated imine compared to the ketone. orgoreview.com

Table 2: Common Reducing Agents in Reductive Amination

| Reducing Agent | Abbreviation | Characteristics |

|---|---|---|

| Sodium Cyanoborohydride | NaBH₃CN | Mild, stable in weak acid, selective for iminium ions over ketones. wikipedia.orgorgoreview.com |

| Sodium Triacetoxyborohydride (B8407120) | NaBH(OAc)₃ | Mild, non-toxic, effective for a wide range of substrates. wikipedia.org |

| Catalytic Hydrogenation | H₂/Catalyst (Pd, Pt, Ni) | Effective method, can be performed under various pressures. wikipedia.org |

| Sodium Borohydride (B1222165) | NaBH₄ | Can be used, but may also reduce the starting ketone if conditions are not carefully controlled. youtube.com |

The primary amine group in this compound possesses a lone pair of electrons on the nitrogen atom, making it both basic and nucleophilic. chemguide.co.uklibretexts.org As a nucleophile, it can react with a wide variety of electrophilic species. savemyexams.com The electronic effect of the gem-difluoro group at the C4 position is expected to be minimal due to the distance, so the amine's reactivity should be typical of a primary alkylamine.

Common nucleophilic reactions include:

Alkylation : Reaction with haloalkanes in a nucleophilic substitution reaction. This can lead to the formation of secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts, often resulting in a mixture of products. chemguide.co.ukstudymind.co.uk

Acylation : Reaction with acyl chlorides or acid anhydrides to form stable amide bonds. chemguide.co.uklibretexts.org This is a highly efficient and common transformation.

Reaction with Carbonyls : As seen in the reverse of its formation, the amine can react with aldehydes and ketones to form imines (Schiff bases). libretexts.org

Reaction with Sulfonyl Chlorides : Amines react with sulfonyl chlorides to produce sulfonamides. libretexts.org

Table 3: Examples of Nucleophilic Reactions of Primary Amines

| Electrophile | Reaction Type | Product Class |

|---|---|---|

| Alkyl Halide (R-X) | Nucleophilic Substitution | Secondary/Tertiary Amine, Quaternary Ammonium Salt chemguide.co.uk |

| Acyl Chloride (R-COCl) | Nucleophilic Acyl Substitution | Amide chemguide.co.uk |

| Aldehyde/Ketone (R₂C=O) | Nucleophilic Addition-Elimination | Imine libretexts.org |

| Sulfonyl Chloride (R-SO₂Cl) | Nucleophilic Substitution | Sulfonamide libretexts.org |

The direct functionalization of otherwise unreactive C(sp³)–H bonds is a powerful strategy in modern organic synthesis that avoids the need for pre-functionalized starting materials. rsc.orgyale.edu For primary aliphatic amines like this compound, several C–H bonds on the propyl chain and the cyclohexane ring are potential targets.

Mechanistically, these transformations are often catalyzed by transition metals, such as palladium. rsc.orgcam.ac.uk A common strategy involves using the amine itself as a native directing group. The amine can coordinate to the metal catalyst, positioning it in proximity to specific C–H bonds and facilitating their cleavage through a cyclometalation step. cam.ac.uk This approach can allow for site-selective functionalization at positions that are sterically accessible and can form a stable metallacyclic intermediate (typically 5- or 6-membered rings). researchgate.net

Recent advances have also utilized photoredox catalysis combined with hydrogen atom transfer (HAT) for α-C(sp³)–H functionalization of amines via a free radical pathway. rsc.org Another approach involves the in-situ generation of an imine from the primary amine, which can then direct subsequent C-H activation steps. nih.gov These methods enable the introduction of various functional groups, such as aryl, alkyl, or acetoxy groups, at previously inaccessible positions. researchgate.netresearchgate.net The direct replacement of sp³ C-H bonds with an amine group itself is also an area of active research, highlighting the importance of these transformations. nih.gov

Reactivity and Transformation of the this compound Scaffold

The reactivity of this compound is primarily centered around its functional groups: the primary amine and the geminal difluoride moiety, all situated on a cyclohexane ring. The interplay between these groups, influenced by the conformational behavior of the cyclohexane scaffold, dictates the chemical transformations it can undergo.

Chemical Transformations at the Amine Nitrogen (e.g., acylation, alkylation)

The lone pair of electrons on the nitrogen atom of the primary amine in this compound makes it a nucleophile, enabling it to participate in a variety of chemical transformations, most notably acylation and alkylation.

Acylation:

N-acylation of the primary amine can be readily achieved using various acylating agents, such as acyl chlorides, acid anhydrides, or activated esters, typically in the presence of a base to neutralize the acid byproduct. chemguide.co.uksemanticscholar.orgresearchgate.net The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group. chemguide.co.uk For instance, the reaction with an acyl chloride would proceed via a nucleophilic addition-elimination pathway.

The presence of the gem-difluoro group at the C4 position is expected to influence the reactivity of the amine. The strong electron-withdrawing nature of the fluorine atoms can decrease the basicity (and potentially the nucleophilicity) of the amine through an inductive effect transmitted through the carbon skeleton. nih.govresearchgate.net This effect, however, is attenuated by the distance between the CF2 group and the amine.

Table 1: Representative N-Acylation Reactions

| Acylating Agent | Base | Product |

|---|---|---|

| Acetyl chloride | Triethylamine (B128534) | N-(4,4-difluoro-1-propylcyclohexyl)acetamide |

| Benzoic anhydride (B1165640) | Pyridine | N-(4,4-difluoro-1-propylcyclohexyl)benzamide |

Alkylation:

N-alkylation of this compound can be accomplished using alkyl halides or other alkylating agents. youtube.comacsgcipr.orgwikipedia.org This reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. acsgcipr.org However, a significant challenge in the alkylation of primary amines is the potential for over-alkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine. masterorganicchemistry.com This can lead to a mixture of mono- and di-alkylated products, as well as the quaternary ammonium salt. wikipedia.orgmasterorganicchemistry.com

To achieve selective mono-alkylation, specific strategies can be employed, such as using a large excess of the primary amine or employing protecting group strategies. Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, offers a more controlled method for the synthesis of secondary and tertiary amines. masterorganicchemistry.com

Table 2: Potential N-Alkylation Products

| Alkylating Agent | Expected Major Product(s) |

|---|---|

| Methyl iodide | Mixture of N-methyl, N,N-dimethyl, and quaternary ammonium salt |

| Benzyl bromide | N-benzyl-4,4-difluoro-1-propylcyclohexan-1-amine |

Reactions Involving the Geminal Difluoride Moiety (e.g., defluorination)

The geminal difluoride moiety in this compound is generally stable under many reaction conditions due to the high strength of the carbon-fluorine bond. However, under specific and often harsh conditions, this group can undergo transformations.

Defluorination:

Reductive defluorination of gem-difluoroalkanes is a challenging transformation. It can potentially be achieved using potent reducing agents, such as alkali metals in liquid ammonia (Birch reduction conditions) or with radical-based reducing agents. For instance, gem-difluorocyclopropanes have been shown to undergo reactions, but their high ring strain makes them more reactive than the corresponding cyclohexanes. While specific examples for 4,4-difluorocyclohexanes are not abundant in the literature, it is plausible that under forcing reductive conditions, one or both fluorine atoms could be replaced by hydrogen.

Elimination of hydrogen fluoride (HF) is another potential reaction pathway, particularly if there is a suitable leaving group on an adjacent carbon. However, in the saturated cyclohexane ring of the title compound, this is less likely to occur without prior functionalization. The presence of a methyl group on a fluorinated cyclohexane ring has been shown to be necessary in some cases to stabilize the compound against HF elimination. nih.gov

Oxidative and Reductive Transformations of the Cyclohexane Ring

Oxidative Transformations:

The cyclohexane ring can be susceptible to oxidation, although the presence of the electron-withdrawing fluorine atoms can deactivate the ring towards certain oxidative processes. Oxidation of cyclohexanes often proceeds via a radical mechanism to yield cyclohexanols and cyclohexanones. rsc.org In the case of this compound, oxidation could potentially occur at the carbon atoms of the cyclohexane ring. The position of oxidation would be influenced by the directing effects of the substituents.

Selective oxidation of unactivated C-H bonds in aliphatic skeletons is a significant challenge in synthetic chemistry. rsc.org The presence of the gem-difluoro group might influence the regioselectivity of such oxidations. It is also possible that under certain conditions, the amine group would be more susceptible to oxidation than the cyclohexane ring.

Reductive Transformations:

The saturated cyclohexane ring is generally resistant to reduction under standard catalytic hydrogenation conditions due to its lack of unsaturation. youtube.comyoutube.com Catalytic hydrogenation of a benzene (B151609) ring to a cyclohexane ring requires harsh conditions, such as high pressure and temperature, highlighting the stability of the saturated ring. youtube.com

The Birch reduction, which employs an alkali metal in liquid ammonia with a proton source, is a powerful method for the reduction of aromatic rings to 1,4-cyclohexadienes. wikipedia.org However, this reaction is not applicable to an already saturated cyclohexane ring. Therefore, reductive transformations of the 4,4-difluorocyclohexane ring in the title compound are not expected to occur under typical reducing conditions.

Conformational Influences on Reaction Pathways and Selectivity

The cyclohexane ring of this compound exists predominantly in a chair conformation to minimize steric and torsional strain. The substituents on the ring can occupy either axial or equatorial positions, and the ring can undergo a "ring flip" to interconvert between two chair conformations. researchgate.net

In this compound, the C1 carbon bears both a propyl group and an amine group. The gem-difluoro group is at the C4 position. The conformational preference will be dictated by the steric bulk of the substituents, aiming to place the larger groups in the more stable equatorial positions to minimize unfavorable 1,3-diaxial interactions.

The propyl group is bulkier than the amine group. In the most stable chair conformation, the propyl group would preferentially occupy an equatorial position. The amine group at the same carbon would then be in an axial position. In the ring-flipped conformer, the propyl group would be axial and the amine equatorial. The equilibrium will favor the conformer with the bulky propyl group in the equatorial position.

This conformational bias has significant implications for the reactivity of the amine group. When the amine is in the axial position, it is more sterically hindered by the axial hydrogens at the C3 and C5 positions. nih.govnih.govmasterorganicchemistry.comyoutube.comresearchgate.net This steric hindrance can reduce the rate of reactions at the amine nitrogen, such as acylation and alkylation, as it impedes the approach of the electrophile. masterorganicchemistry.comyoutube.comresearchgate.net

Conversely, if the amine group were in the equatorial position, it would be more accessible to incoming reagents. The selectivity of reactions can also be influenced by the conformation. For example, if a reaction were to proceed through a transition state that requires a specific spatial arrangement of the amine and other parts of the molecule, the conformational equilibrium would play a crucial role in determining the reaction's feasibility and outcome.

The gem-difluoro group at the C4 position does not have a significant steric influence on the C1 position in terms of 1,3-diaxial interactions. However, its strong inductive effect can influence the electronic properties of the ring and, as mentioned earlier, the basicity of the amine. nih.govresearchgate.net The presence of multiple fluorine atoms on a cyclohexane ring can also impart significant polarity to the molecule. st-andrews.ac.uk

Spectroscopic and Structural Elucidation Techniques in Advanced Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Analysis

NMR spectroscopy is a cornerstone in the structural analysis of 4,4-Difluoro-1-propylcyclohexan-1-amine, offering a window into the electronic environment of each atom.

The ¹H NMR spectrum of this compound is characterized by a high degree of complexity due to the numerous, often overlapping, signals of the cyclohexane (B81311) and propyl protons. The geminal difluoro substitution at the C4 position introduces further complexity through fluorine-proton couplings.

The ¹³C NMR spectrum provides a clearer picture of the carbon skeleton. The carbon atom C1, bonded to both the nitrogen and the propyl group, and C4, bearing the two fluorine atoms, are particularly deshielded. The fluorine atoms cause a characteristic splitting of the C4 signal and also influence the chemical shifts of the adjacent C3 and C5 carbons.

¹⁹F NMR spectroscopy is especially informative. Due to the chair conformation of the cyclohexane ring, the two fluorine atoms at C4 are diastereotopic, resulting in distinct signals for the axial and equatorial fluorine atoms. The axial fluorine typically resonates at a higher field (more shielded) compared to the equatorial fluorine.

Table 1: Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹⁹F Chemical Shift (ppm) |

|---|---|---|---|

| Propyl-CH₂ | 1.30-1.50 | 40-50 | - |

| Propyl-CH₂ | 1.20-1.40 | 15-25 | - |

| Propyl-CH₃ | 0.85-0.95 | 10-15 | - |

| Cyclohexane-CH₂ (C2, C6) | 1.40-1.80 | 30-40 | - |

| Cyclohexane-CH₂ (C3, C5) | 1.80-2.20 | 35-45 (t, JCF ≈ 20-25 Hz) | - |

| Cyclohexane-C (C1) | - | 55-65 | - |

| Cyclohexane-CF₂ (C4) | - | 120-130 (t, JCF ≈ 240-260 Hz) | - |

| Fax | - | - | -100 to -110 |

Note: The data in this table are predicted values based on analogous compounds and general NMR principles. Actual experimental values may vary.

To unravel the complex NMR spectra, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy) is used to establish proton-proton coupling networks, helping to trace the connectivity within the propyl chain and the cyclohexane ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range correlations between protons and carbons (typically over two to three bonds). This is crucial for identifying the quaternary carbons (C1 and C4) and for confirming the placement of the propyl and amino groups at C1.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This technique is particularly useful for determining the stereochemistry and preferred conformation of the molecule, for instance, by observing through-space interactions between the propyl group and the cyclohexane ring protons.

The chemical shift difference between the axial and equatorial fluorine atoms in the ¹⁹F NMR spectrum is highly sensitive to the conformation of the cyclohexane ring. semanticscholar.orgresearchgate.net In 1,1-difluorocyclohexane, the resonance of the equatorial fluorine is observed downfield from the axial fluorine. semanticscholar.org This principle allows for the study of conformational biases and ring inversion dynamics. For this compound, the bulky propyl and amino groups at C1 may influence the chair-chair interconversion, and variable temperature ¹⁹F NMR studies could provide quantitative data on the energetic barriers of this process. researchgate.net

While specific studies on this compound are not documented in the provided search results, in situ NMR spectroscopy is a powerful, general technique for monitoring the progress of chemical reactions in real-time. This method could be applied to track the formation of this compound, for example, by observing the appearance of its characteristic ¹⁹F NMR signals, providing valuable insights into the reaction kinetics and mechanism.

X-ray Crystallography for Absolute Configuration and Solid-State Conformations

X-ray crystallography provides the most definitive structural information for a crystalline compound. A single-crystal X-ray diffraction study of a suitable salt of this compound would unambiguously determine its three-dimensional structure. This would confirm the connectivity of the atoms and reveal the solid-state conformation, including the precise bond lengths, bond angles, and torsional angles. It is expected that the cyclohexane ring would adopt a chair conformation. The crystallographic data would also establish the relative orientation of the propyl and amino substituents at the C1 position.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies.

N-H vibrations: The primary amine group will exhibit N-H stretching vibrations, typically in the region of 3300-3500 cm⁻¹.

C-H vibrations: Stretching vibrations of the C-H bonds in the propyl and cyclohexane moieties are expected in the 2850-3000 cm⁻¹ range. docbrown.info

C-F vibrations: The strong C-F stretching vibrations are a key feature and are expected to appear in the 1000-1200 cm⁻¹ region.

Fingerprint Region: The region below 1500 cm⁻¹ contains a complex pattern of C-C stretching and various bending vibrations, which are unique to the molecule and serve as a "fingerprint" for its identification. docbrown.info

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3300-3500 |

| C-H (sp³) | Stretch | 2850-3000 |

| C-H | Bend | 1350-1480 |

| C-F | Stretch | 1000-1200 |

| C-N | Stretch | 1000-1250 |

Note: This table presents expected frequency ranges for the functional groups present in the molecule.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of novel compounds. For this compound, with a molecular formula of C₉H₁₇F₂N, the calculated molecular weight is 177.23 g/mol chemsrc.com. In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 177. Consistent with the nitrogen rule, the presence of a single nitrogen atom results in an odd nominal molecular weight libretexts.org.

The molecular ion is energetically unstable and undergoes fragmentation, creating a unique pattern of fragment ions that provides structural information libretexts.org. The fragmentation of this compound is expected to be governed by established principles for aliphatic amines and cyclic alkanes libretexts.orgmiamioh.edu.

The most prominent fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom libretexts.org. For this compound, alpha-cleavage can occur in two primary ways:

Loss of the propyl group: Cleavage of the bond between the C1 of the cyclohexane ring and the propyl group would result in the loss of a propyl radical (•CH₂CH₂CH₃, mass 43 u). This would generate a stable, nitrogen-containing cation.

Ring fragmentation: Cleavage of the C1-C2 or C1-C6 bond within the cyclohexane ring.

Further fragmentation characteristic of cyclohexyl systems, such as the loss of neutral molecules like ethene (C₂H₄), is also anticipated libretexts.org. The resulting mass spectrum would feature a base peak corresponding to the most stable fragment ion formed.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Ion Structure | Neutral Loss | Fragmentation Pathway |

|---|---|---|---|

| 177 | [C₉H₁₇F₂N]⁺ | - | Molecular Ion (M⁺) |

| 134 | [M - C₃H₇]⁺ | Propyl radical (43 u) | Alpha-cleavage |

Chiral Chromatography for Enantiomeric Purity Determination (e.g., HPLC, GC)

The carbon atom at position 1 of the cyclohexane ring in this compound is a stereocenter, as it is bonded to four different groups (an amino group, a propyl group, and two distinct pathways around the difluorinated ring). This chirality means the compound exists as a pair of non-superimposable mirror images called enantiomers. Since enantiomers often exhibit different pharmacological and toxicological profiles, determining the enantiomeric purity is critical nih.gov. Chiral chromatography, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is the standard technique for separating and quantifying enantiomers nih.govgcms.cz.

High-Performance Liquid Chromatography (HPLC): The direct separation of enantiomers via HPLC is most commonly achieved using a Chiral Stationary Phase (CSP) nih.gov. For an amine compound, several types of CSPs are effective:

Polysaccharide-based CSPs: Columns with coated or immobilized cellulose (B213188) or amylose (B160209) derivatives are widely used and versatile. Separation occurs due to differences in the transient diastereomeric complexes formed between the enantiomers and the chiral selector through interactions like hydrogen bonding and dipole-dipole interactions nih.govresearchgate.net.

Macrocyclic Antibiotic-based CSPs: Stationary phases based on molecules like vancomycin (B549263) or teicoplanin offer complementary selectivity and can operate in various mobile phase modes (normal-phase, reversed-phase, polar-organic) nih.gov.

Crown Ether-based CSPs: These are particularly effective for the enantioseparation of primary amines nih.gov.

An alternative, indirect HPLC method involves pre-column derivatization of the amine with a chiral derivatizing agent (e.g., Marfey's reagent) to form diastereomers. These diastereomers possess different physical properties and can be separated on a standard, achiral reversed-phase column (e.g., C18) nih.govsci-hub.seasianpubs.org.

Gas Chromatography (GC): Chiral GC is also a powerful tool for determining enantiomeric purity. Separation can be achieved directly using a capillary column coated with a chiral selector, often a cyclodextrin (B1172386) derivative gcms.cz. The volatile nature of the analyte or its derivatives allows it to interact with the stationary phase in the gas phase, leading to differential retention times for the enantiomers. As with HPLC, an indirect approach involving the formation of diastereomeric derivatives prior to injection on a standard achiral column is also a viable strategy.

Table 2: Chiral Chromatography Approaches for Enantiomeric Purity Determination

| Technique | Method | Stationary Phase / Column Type | Principle of Separation |

|---|---|---|---|

| HPLC | Direct | Polysaccharide (Cellulose/Amylose) | Formation of transient diastereomeric complexes with the CSP. |

| HPLC | Direct | Macrocyclic Antibiotic (e.g., Vancomycin) | Multiple chiral recognition interactions (ionic, hydrogen bonding). |

| HPLC | Indirect | Standard Achiral (e.g., C18, silica) | Pre-column derivatization with a chiral agent to form diastereomers, which are then separated. |

| GC | Direct | Cyclodextrin-based Chiral Phase | Differential partitioning of enantiomers into the chiral stationary phase. |

| GC | Indirect | Standard Achiral Capillary Column | Derivatization to form volatile diastereomers with different retention times. |

Computational Chemistry and Theoretical Studies of 4,4 Difluoro 1 Propylcyclohexan 1 Amine

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts and Coupling Constants)

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, offering valuable insights into the structural characterization of molecules like 4,4-Difluoro-1-propylcyclohexan-1-amine. The in silico prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants is a prime example of the synergy between theoretical calculations and experimental analysis.

Density Functional Theory (DFT) is a commonly employed quantum chemical method for predicting NMR parameters with a high degree of accuracy. researchgate.netnih.gov The process typically involves several key steps:

Geometry Optimization: The first step is to determine the lowest energy conformation of the this compound molecule. This is achieved by performing a geometry optimization, often using a suitable level of theory and basis set, such as B3LYP/6-31+G(d,p). nih.gov For a flexible molecule like a substituted cyclohexane (B81311), a conformational search is crucial to identify all significant low-energy chair, boat, and twist-boat conformers.

NMR Shielding Tensor Calculation: Once the optimized geometries are obtained, the NMR isotropic shielding constants for each nucleus (¹H, ¹³C, ¹⁹F) are calculated. The Gauge-Including Atomic Orbital (GIAO) method is frequently used for this purpose. researchgate.net

Chemical Shift Calculation: The calculated isotropic shielding constants (σ_iso) are then converted to chemical shifts (δ) by referencing them to the computed shielding constant of a standard reference compound, typically tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, and CFCl₃ for ¹⁹F. rsc.org The chemical shift is calculated using the formula: δ = σ_ref - σ_iso.

Boltzmann Averaging: Since the molecule may exist as an equilibrium of multiple conformers, the predicted chemical shifts for each conformer are averaged based on their Boltzmann population distribution at a given temperature. researchgate.net This provides a final predicted spectrum that can be compared with experimental data.

The accuracy of these predictions can be further improved by applying linear scaling methods to correct for systematic errors in the computational approach. nih.gov For ¹⁹F NMR, which is particularly sensitive to the electronic environment, computational predictions are invaluable for assigning specific fluorine resonances in complex molecules. researchgate.netacs.org The predicted ¹⁹F chemical shifts for the two fluorine atoms in this compound would be highly dependent on their axial or equatorial position in the dominant conformer.

Below are illustrative tables of predicted NMR chemical shifts for this compound, based on the computational methodologies described. These are hypothetical values for demonstration purposes.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This is an interactive data table. You can sort and filter the data.

| Atom | Predicted Chemical Shift (ppm) | Multiplicity | Predicted J-coupling (Hz) |

|---|---|---|---|

| H (N-H) | 1.5 - 2.5 | br s | - |

| H (propyl-CH₂) | 1.3 - 1.6 | m | - |

| H (propyl-CH₂) | 1.2 - 1.5 | m | - |

| H (propyl-CH₃) | 0.9 - 1.1 | t | 7.2 |

| H (cyclohexyl-ax) | 1.7 - 2.0 | m | - |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This is an interactive data table. You can sort and filter the data.

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (C-N) | 55 - 65 |

| C2, C6 | 30 - 40 |

| C3, C5 | 25 - 35 (t, J_CF) |

| C4 (CF₂) | 115 - 125 (t, J_CF) |

| C (propyl-CH₂) | 40 - 50 |

| C (propyl-CH₂) | 15 - 25 |

Table 3: Predicted ¹⁹F NMR Chemical Shifts for this compound This is an interactive data table. You can sort and filter the data.

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| F (axial) | -90 to -110 |

In Silico Design Principles for Novel Fluorinated Cyclohexane Amines

In silico design principles for novel fluorinated cyclohexane amines, including derivatives of this compound, are guided by the unique properties that fluorine atoms impart to a molecule. researchgate.net Computational chemistry plays a pivotal role in predicting how structural modifications will influence the physicochemical and pharmacological properties of these compounds.

Key design principles include:

Conformational Control: The introduction of fluorine can significantly influence the conformational preference of the cyclohexane ring. The gauche effect between fluorine and other substituents can be exploited to lock the molecule into a specific, biologically active conformation. worktribe.com Computational modeling can predict these conformational changes, aiding in the design of molecules with desired three-dimensional structures.

Modulation of pKa: The high electronegativity of fluorine can lower the pKa of the amine group through inductive effects. DFT calculations can accurately predict these pKa shifts, which is crucial for optimizing a compound's ionization state at physiological pH, thereby affecting its solubility, membrane permeability, and receptor binding affinity.

Metabolic Stability: Fluorine atoms can block sites of metabolism. By strategically placing fluorine on the cyclohexane or propyl group, it is possible to prevent enzymatic oxidation by cytochrome P450 enzymes. emerginginvestigators.org Computational tools can be used to predict sites of metabolism and guide the placement of fluorine for enhanced metabolic stability.

Lipophilicity and Binding Interactions: Fluorination can increase the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net Furthermore, fluorine can participate in non-covalent interactions such as hydrogen bonds and halogen bonds with biological targets. nih.gov Molecular docking and molecular dynamics simulations can be used to explore these interactions and design ligands with improved binding affinity and selectivity.

Facial Polarity: The strategic placement of multiple fluorine atoms on one face of the cyclohexane ring can induce facial polarity. beilstein-journals.orgst-andrews.ac.uk This creates a molecule with distinct hydrophobic and hydrophilic faces, which can be advantageous for specific protein-ligand interactions. Computational electrostatic potential maps can visualize this polarity and guide the design of such molecules.

By leveraging these in silico principles, chemists can rationally design novel fluorinated cyclohexane amines with tailored properties for various applications, particularly in medicinal chemistry and materials science.

Applications As a Synthetic Building Block and Intermediate in Advanced Chemistry

Role in Chiral Pool Synthesis for Complex Molecules

Chiral pool synthesis leverages readily available, enantiomerically pure natural products as starting materials for the synthesis of complex chiral molecules. While fluorinated chiral amines are recognized as valuable building blocks in medicinal chemistry due to their ability to modulate basicity and improve bioavailability, specific documented examples of 4,4-Difluoro-1-propylcyclohexan-1-amine being used directly in chiral pool synthesis are not readily found in current scientific literature. The synthesis of fluorinated chiral amines is often accomplished through stereoselective methods, such as those involving N-tert-butylsulfinyl imines, which can provide high stereoselectivity and are applicable to a broad range of substrates. However, the application of this compound as a starting material in a chiral pool approach for the synthesis of other complex molecules is an area that remains to be extensively explored and reported.

Precursor to Structurally Diverse Polycyclic or Heterocyclic Systems

The synthesis of polycyclic and heterocyclic compounds is of paramount importance in drug discovery and materials science. Fluorinated heterocycles, in particular, are significant building blocks. While general methods exist for the synthesis of fluorinated heterocyclic compounds using various fluoroalkyl amino reagents, specific studies detailing the use of this compound as a direct precursor for structurally diverse polycyclic or heterocyclic systems are limited in the public domain. The reactivity of the primary amine and the stereochemistry of the cyclohexane (B81311) ring offer potential for cyclization reactions, but dedicated research on this specific substrate is not yet widely published.

Intermediate in the Synthesis of Fluorinated Scaffolds for Chemical Biology and Materials Science

Fluorinated scaffolds are crucial in the development of new materials and biologically active compounds. The introduction of fluorine can lead to materials with enhanced thermal stability and unique electronic properties. In chemical biology, fluorinated molecules are used to probe biological processes and as potential therapeutics. While the synthesis of fluorinated scaffolds is an active area of research, with methods like transition metal-catalyzed C-H bond activation being developed, the specific role of this compound as a key intermediate in the synthesis of such scaffolds for chemical biology and materials science is not extensively documented. Its gem-difluoro cyclohexane moiety makes it an attractive candidate for inclusion in novel fluorinated materials; however, detailed synthetic pathways and characterization of the resulting scaffolds originating from this specific amine are not yet prevalent in the literature.

Functionalization for Surface Modification and Adsorption Applications

The functionalization of surfaces with amines can alter their chemical and physical properties, which is useful in a variety of applications, including the development of sensors, catalysts, and biocompatible materials. Fluorinated coatings, in particular, can impart hydrophobicity and improve durability. While the surface modification of polymers and other materials with fluorinated compounds is a known strategy, there is a lack of specific research detailing the use of this compound for surface functionalization and adsorption applications. The amine group provides a reactive handle for covalent attachment to surfaces, and the fluorinated cyclohexane tail could impart desirable surface properties. However, studies investigating the adsorption behavior and surface energy modifications resulting from the application of this specific compound are not widely available.

Green Chemistry Principles in the Synthesis and Application of 4,4 Difluoro 1 Propylcyclohexan 1 Amine

Atom Economy and Waste Minimization in Synthetic Routes

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.com An ideal reaction would have 100% atom economy, incorporating all reactant atoms into the final product. nih.gov

The synthesis of 4,4-Difluoro-1-propylcyclohexan-1-amine via reductive amination of 4,4-Difluorocyclohexanone (B151909) is a prime candidate for high atom economy. In this process, the ketone reacts with an amine to form an imine intermediate, which is then reduced to the target amine. wikipedia.org When the reduction is performed using catalytic hydrogenation (H₂ and a metal catalyst), the only byproduct is water, leading to a very high atom economy. wikipedia.orgrsc.org

Table 1: Comparison of Atom Economy in Different Synthetic Approaches

| Reaction Type | Reactants | Desired Product | Byproducts | Theoretical Atom Economy |

| Catalytic Reductive Amination | 4,4-Difluorocyclohexanone, Propylamine (B44156), H₂ | This compound | Water | High |

| Reductive Amination with Hydride Reagents | 4,4-Difluorocyclohexanone, Propylamine, NaBH₄ | This compound | Borate salts, Water | Moderate to Low |

Conversely, using stoichiometric reducing agents like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (STAB) significantly lowers the atom economy due to the generation of large amounts of inorganic waste. acsgcipr.org To minimize waste, the focus should be on catalytic methods, which are inherently more atom-economical. nih.gov

Use of Safer Solvents and Reaction Media (e.g., aqueous, solvent-free, alternative solvents)

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to its environmental footprint. reagent.co.uk For the synthesis of this compound, several green solvent strategies could be employed.

Fluorination reactions, often a key step in the synthesis of precursors, have been shown to be feasible under solvent-free conditions or in aqueous media. lookchem.com Specifically, the use of N-F fluorinating agents can be effective without a solvent, which is considered the greenest option. lookchem.com Additionally, some fluorination reactions can be conducted in water, a safe and environmentally benign solvent. acsgcipr.org

For the reductive amination step, alcohols like ethanol (B145695) are considered greener solvents. There is also potential for performing this reaction under solvent-free conditions, particularly through mechanochemical methods where mechanical energy is used to drive the reaction. mdpi.com

Table 2: Green Solvent Alternatives for Synthesis

| Synthetic Step | Conventional Solvents | Greener Alternatives | Rationale for Green Alternative |

| Fluorination | Dichloromethane, Acetonitrile | Water, Solvent-free | Reduces use of volatile organic compounds (VOCs); Water is non-toxic and non-flammable. lookchem.comacsgcipr.org |

| Reductive Amination | Methanol (B129727), Tetrahydrofuran (THF) | Ethanol, Water, Solvent-free | Ethanol is a bio-based solvent; Water is the safest solvent; Solvent-free eliminates solvent waste entirely. reagent.co.uk |

Some modern fluorinated solvents are also designed with environmental compatibility in mind, having low ozone depletion potential and global warming potential. envirotech-europe.com

Development and Application of Catalytic and Biocatalytic Approaches

Catalytic processes are fundamental to green chemistry as they reduce the need for stoichiometric reagents, thereby minimizing waste and often allowing for milder reaction conditions.

In the context of synthesizing this compound, biocatalysis offers a highly selective and sustainable alternative to traditional chemical methods. mdpi.combohrium.com Enzymes such as transaminases (TAs) and imine reductases (IREDs) are particularly relevant. manchester.ac.uk

A biocatalytic cascade could be envisioned where a transaminase converts 4,4-Difluorocyclohexanone into the corresponding amine using an amino donor. mdpi.comeuropa.eu Alternatively, an imine reductase could catalyze the asymmetric reductive amination of the ketone, offering excellent stereocontrol. bohrium.com These enzymatic reactions typically occur in aqueous media under mild conditions, further enhancing their green credentials. manchester.ac.uk

Table 3: Catalytic and Biocatalytic Strategies

| Approach | Catalyst/Enzyme | Advantages |

| Catalytic Hydrogenation | Pd/C, PtO₂, Raney Ni | High atom economy, readily available catalysts. wikipedia.orgfrontiersin.org |

| Biocatalytic Transamination | Transaminases (TAs) | High selectivity, mild aqueous conditions, can produce chiral amines. mdpi.comrsc.org |

| Biocatalytic Reductive Amination | Imine Reductases (IREDs) | High selectivity, can be used in one-pot cascades. manchester.ac.uknih.gov |

The direct amination of unfunctionalized C-H bonds in the cyclohexane (B81311) ring is a more advanced catalytic approach that could offer a more direct route to the target molecule, although this technology is still in development. acs.orgacs.orgrsc.org

Process Intensification through Continuous Flow Chemistry

Continuous flow chemistry is a powerful tool for process intensification, offering improved safety, efficiency, and scalability compared to traditional batch processes. For the synthesis of this compound, a continuous flow setup could integrate several reaction steps, minimizing manual handling and intermediate purification.

The synthesis of amines using immobilized enzymes in packed-bed reactors is a well-established application of flow chemistry. nih.govacs.org For instance, a flow system could be designed where 4,4-Difluorocyclohexanone is passed through a reactor containing an immobilized transaminase or imine reductase to produce the desired amine. rsc.orgacs.org This approach allows for easy separation of the catalyst from the product stream and continuous operation. nih.gov